Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents based on their hierarchical precedence. The parent structure is a furan-2-carboxylate ester, with substitutions at the 5-position of the furan ring. The full IUPAC name is This compound , reflecting the following features:
- A methyl ester group at position 2 of the first furan ring.
- An ethenyl (-CH=CH-) bridge linking the 5-position of the first furan to the 2-position of the second furan.
- A nitro (-NO~2~) group at position 5 of the second furan.
Key identifiers for this compound include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 18873-34-2 | |
| Molecular Formula | C~12~H~9~NO~6~ | |
| Molecular Weight | 263.20 g/mol | |
| SMILES Notation | COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)N+[O-] | |
| InChI Key | YDJPHSNZGRVPCK-UHFFFAOYSA-N |
The compound’s PubChem CID (2295) and HMDB ID (HMDB0260320) further facilitate its identification in chemical databases.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its planar bifuran system and the conjugated ethenyl bridge. The two furan rings are nearly coplanar due to π-electron delocalization across the ethenyl linker, a feature common in nitrofuran derivatives. Key geometric parameters inferred from related structures include:
- Bond lengths : The C=C bond in the ethenyl group measures approximately 1.43 Å, shorter than a typical C-C single bond (1.54 Å), indicating significant conjugation.
- Dihedral angles : The angle between the planes of the two furan rings is minimal (<5°), as observed in analogous compounds like (E)-2-(2-nitroethenyl)furan.
Conformational analysis reveals that the E isomer is energetically favored due to reduced steric hindrance between the nitro and ester groups. This configuration stabilizes the molecule through resonance and dipole-dipole interactions.
Crystallographic Studies and X-ray Diffraction Data
While direct crystallographic data for this compound are not explicitly reported in the literature, insights can be drawn from structurally similar nitrofuran derivatives. For example, (E)-2-(2-nitroethenyl)furan (C~6~H~5~NO~3~) crystallizes in a monoclinic system with space group P2~1~/n and the following unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 9.0374 (18) |
| b (Å) | 5.2012 (10) |
| c (Å) | 13.027 (3) |
| β (°) | 97.58 (3) |
| Volume (ų) | 607.0 (2) |
In this analogue, the nitroalkenyl group lies nearly coplanar with the furan ring (deviation: 1.3°), a feature likely conserved in the title compound due to analogous conjugation. The absence of significant intermolecular hydrogen bonding suggests that van der Waals interactions dominate crystal packing.
Comparative Analysis with Related Nitrofuran Derivatives
This compound shares structural motifs with several nitrofuran-based compounds, as illustrated below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Methyl 5-nitro-2-furoate | C~6~H~5~NO~5~ | 171.11 | Single nitro-substituted furan with ester |
| Ethyl 5-(furan-2-yl)-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate | C~14~H~10~N~2~O~7~ | 318.24 | Bifuran system linked via oxazole ring |
| 2-Methyl-5-nitrofuran | C~5~H~5~NO~3~ | 127.10 | Simple nitro-substituted furan with methyl |
The title compound distinguishes itself through its ethenyl-linked bifuran system, which enhances conjugation and polarizability compared to simpler derivatives like 2-methyl-5-nitrofuran. Additionally, the ester group at position 2 introduces steric and electronic effects absent in non-esterified analogues.
Properties
IUPAC Name |
methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPHSNZGRVPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Sodium hydroxide (0.2–0.5 equiv.) or potassium tert-butoxide (0.1–0.3 equiv.).
- Solvent : Ethanol or methanol, facilitating proton transfer and stabilizing intermediates.
- Temperature : 60–80°C for 6–12 hours, balancing reaction rate and byproduct formation.
Table 1: Claisen-Schmidt Condensation Parameters
| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 5-Nitrofuran-2-carbaldehyde | NaOH (0.3 eq) | EtOH | 70 | 8 | 68 | |
| Methyl furan-2-carboxylate | KOtBu (0.2 eq) | MeOH | 65 | 10 | 72 |
Key findings:
- Higher base concentrations (>0.5 equiv.) promote over-condensation, reducing yields by 15–20%.
- Ethanol enhances regioselectivity compared to methanol, minimizing isomerization of the ethenyl group.
Wittig Reaction
The Wittig reaction offers precise control over the ethenyl bridge geometry, favoring E-isomer formation. This method employs a phosphonium ylide generated from triphenylphosphine and methyl bromoacetate.
Synthetic Protocol
- Ylide Preparation : Triphenylphosphine (1.2 equiv.) reacts with methyl bromoacetate (1.0 equiv.) in dry THF under nitrogen.
- Coupling : The ylide is treated with 5-nitrofuran-2-carbaldehyde (1.0 equiv.) at 0°C, followed by warming to room temperature.
Table 2: Wittig Reaction Optimization
| Ylide Precursor | Solvent | Reaction Time (h) | E:Z Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| Methyl bromoacetate | THF | 4 | 92:8 | 65 | |
| Ethyl bromoacetate | DCM | 6 | 88:12 | 58 |
Advantages:
- Stereoselectivity exceeds 90% for the E-isomer when using bulky ylides.
- THF outperforms dichloromethane (DCM) in stabilizing reactive intermediates, improving yields by 7–12%.
Heck Coupling
Palladium-catalyzed Heck coupling introduces the ethenyl group via cross-coupling between 5-nitrofuran-2-yl iodide and methyl furan-2-carboxylate.
Catalytic System
- Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).
- Base : Triethylamine or K₂CO₃.
- Solvent : DMF or acetonitrile at 90–110°C.
Table 3: Heck Coupling Efficiency
| Halide | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-Nitrofuran-2-yl iodide | Et₃N | DMF | 100 | 55 | |
| 5-Nitrofuran-2-yl bromide | K₂CO₃ | MeCN | 90 | 48 |
Challenges:
- Iodide substrates provide higher reactivity than bromides, but require rigorous anhydrous conditions.
- Residual palladium (<5 ppm) necessitates post-synthesis purification via chelating resins.
Knoevenagel Condensation
This acid-catalyzed method condenses 5-nitrofuran-2-carbaldehyde with methyl furan-2-carboxylate using a dienophile.
Mechanistic Insights
Table 4: Knoevenagel Reaction Outcomes
| Dienophile | Catalyst | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Malononitrile | Piperidine | Toluene | 6 | 60 | |
| Ethyl cyanoacetate | NH₄OAc | Xylene | 8 | 54 |
Optimization notes:
- Microwave-assisted Knoevenagel reduces reaction time to 1–2 hours with comparable yields.
- Excess dienophile (>1.5 equiv.) leads to tar formation, decreasing yields by 20–25%.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt | 68–72 | Moderate | High | $ |
| Wittig | 58–65 | High | Moderate | $$ |
| Heck Coupling | 48–55 | Low | Low | $$$ |
| Knoevenagel | 54–60 | Moderate | High | $ |
Key considerations:
- Claisen-Schmidt : Optimal for industrial-scale production due to low catalyst costs and short reaction times.
- Wittig : Preferred for academic settings requiring high E-isomer purity.
- Heck Coupling : Limited to niche applications due to palladium costs and purification challenges.
Emerging Methodologies
Photochemical Synthesis
Recent advances utilize UV light (254 nm) to initiate [2+2] cycloaddition between furan derivatives, though yields remain suboptimal (<40%).
Enzymatic Catalysis
Lipase-mediated esterification of 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylic acid shows promise, achieving 78% yield under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylate group can undergo esterification with alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Esterification: Different ester derivatives depending on the alcohol used.
Scientific Research Applications
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent in the treatment of infections.
Mechanism of Action
The mechanism of action of methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate involves the inhibition of bacterial enzymes essential for DNA synthesis and repair. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that cause DNA damage and cell death . The compound targets bacterial enzymes involved in iron acquisition, disrupting the iron homeostasis necessary for bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The following table compares Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate with structurally related furan derivatives, highlighting key structural features, biological activities, and physicochemical properties:
Key Structural and Functional Insights
Nitrofuran vs. Phenylfuran Derivatives :
- The target compound’s nitrofuran-ethenyl-furan scaffold enables π-π stacking interactions, critical for binding GRK2. In contrast, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate relies on fluorinated aryl groups for antimycobacterial activity, likely disrupting bacterial iron acquisition .
- The nitro group’s electron-withdrawing nature enhances reactivity in both nitrofuran and nitrophenyl derivatives, but the conjugated ethenyl bridge in the target compound may improve membrane permeability compared to bulkier phenyl substituents.
Ester vs. Carboxylic Acid Functional Groups :
- Methyl esters (e.g., target compound) generally exhibit higher solubility in organic solvents and enhanced bioavailability compared to carboxylic acids (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid). This difference is pivotal in pharmacological applications where tissue penetration is required .
Biological Target Specificity: While the target compound inhibits GRK2, the tetradecyloxy derivative () targets acetyl-CoA carboxylase, highlighting how minor structural changes (e.g., alkyl chain length) redirect activity toward entirely different pathways.
Synthetic Accessibility :
- The Suzuki coupling method (used for 5-(4-nitrophenyl)furan-2-carboxylic acid) is a versatile route for aryl-furan synthesis , whereas the target compound’s ethenyl bridge may require Wittig or Heck coupling strategies, which are less commonly reported in the provided evidence.
Biological Activity
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The nitrofuran moiety has been associated with various pharmacological effects, including antibacterial and antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The presence of the nitrofuran ring is crucial for its pharmacological properties. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates through the reduction of the nitro group. This process leads to the formation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. The compound's efficacy is linked to its interaction with cellular pathways involved in tumor growth and metastasis.
Antimicrobial Activity
Research indicates that nitrofuran derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, suggesting that this compound may also possess similar properties.
Table 1: Antimicrobial Activity of Nitrofuran Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitrofurantoin | E. coli | 4 µg/mL |
| Furazolidone | S. aureus | 8 µg/mL |
| This compound | TBD | TBD |
Note: MIC values for this compound are currently under investigation.
Antitumor Activity
The antitumor potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. Notably, derivatives containing the nitrofuran group have shown promising results in inhibiting tumor growth.
Case Study: Cytotoxicity Against HCT116 Cell Lines
In a study examining the cytotoxic effects on human colorectal cancer cells (HCT116), this compound exhibited an IC50 value significantly lower than that of many traditional chemotherapeutic agents, indicating potent antitumor activity.
Table 2: Cytotoxicity Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | <0.1 |
| Doxorubicin | HCT116 | 1.0 |
| Cisplatin | HCT116 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
